
Quantum Chemical Insights into C.I. Reactive
Red 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: C.I. Reactive red 2

Cat. No.: B105821 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical studies to the analysis of C.I. Reactive Red 2, a monochlorotriazine reactive azo dye.

Drawing upon established computational methodologies and findings from related azo dye

research, this document outlines the theoretical framework, experimental and computational

protocols, and key data points relevant to understanding the molecular properties and reactivity

of this important industrial colorant. While direct, in-depth quantum chemical studies specifically

on C.I. Reactive Red 2 are not extensively available in public literature, this guide synthesizes

analogous research to present a robust analytical approach.

Molecular Properties and Structure
C.I. Reactive Red 2 (CAS Registry Number: 17804-49-8) is characterized by its single azo

bond (-N=N-) chromophore, which is part of an extended delocalized system involving aromatic

rings.[1][2] The molecule also contains a reactive dichlorotriazine group, enabling it to form

covalent bonds with fibers like cotton.[3] The molecular formula is C₁₉H₁₀Cl₂N₆Na₂O₇S₂ with a

molecular weight of 615.34 g/mol .[2][4]

Table 1: Molecular and Physical Properties of C.I. Reactive Red 2
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Property Value Reference

Molecular Formula C₁₉H₁₀Cl₂N₆Na₂O₇S₂ [2][4]

Molecular Weight 615.34 g/mol [2][4]

CAS Registry No. 17804-49-8 [2][4]

Class Single azo [2]

IUPAC Name

disodium;5-[(4,6-dichloro-

1,3,5-triazin-2-yl)amino]-4-

hydroxy-3-

phenyldiazenylnaphthalene-

2,7-disulfonate

[4]

Solubility in Water (20°C) 60 g/L [2]

Solubility in Water (50°C) 160 g/L [2]

Computational Methodology: A Practical Protocol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),

are powerful tools for elucidating the electronic structure, reactivity, and spectral properties of

dye molecules.[5][6] The following protocol outlines a standard approach for the computational

analysis of C.I. Reactive Red 2.

Geometry Optimization and Frequency Calculations
Initial Structure Preparation: The 3D structure of C.I. Reactive Red 2 is constructed using

molecular modeling software.

Method and Basis Set Selection: A common and effective combination for organic dyes is the

B3LYP functional with the 6-31G(d) basis set.[7]

Optimization: The molecular geometry is optimized to find the lowest energy conformation.

Frequency Analysis: Vibrational frequency calculations are performed on the optimized

structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies)

and to obtain theoretical infrared (IR) spectra.[7]
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Electronic and Reactivity Descriptor Calculations
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a key indicator of molecular reactivity and stability.[5]

Global Reactivity Descriptors: Parameters such as chemical potential, global hardness,

softness, and the global electrophilicity index are derived from the HOMO and LUMO

energies to quantify the molecule's overall reactivity.[5]

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge

distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-

poor (electrophilic) regions.[7]

Fukui Functions: These are calculated to predict the most likely sites for nucleophilic,

electrophilic, and radical attack on the molecule.[1]

Simulation of Spectra
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the

electronic absorption spectrum, which can be compared with experimental UV-Vis data to

validate the computational model.

IR Spectra: As mentioned, theoretical IR spectra are obtained from frequency calculations

and can be compared with experimental Fourier-Transform Infrared (FTIR) spectra.[7]

Key Quantum Chemical Data from Analogous
Systems
While specific quantitative data for C.I. Reactive Red 2 is scarce, studies on similar azo dyes

provide valuable benchmarks.

Table 2: Representative Quantum Chemical Data for Azo Dyes from DFT Studies
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Parameter
Typical Value
Range

Significance Reference

HOMO Energy -5 to -7 eV
Electron-donating

ability
[5]

LUMO Energy -1 to -3 eV
Electron-accepting

ability
[5]

HOMO-LUMO Gap 2 to 4 eV
Chemical reactivity,

stability
[5]

Dipole Moment 5 to 15 Debye

Polarity,

intermolecular

interactions

[5]

Reaction Pathways and Degradation Mechanisms
Quantum chemical studies are instrumental in elucidating the mechanisms of dye degradation,

such as hydrolysis and oxidation.

Hydrolysis
Reactive dyes like C.I. Reactive Red 2 can undergo hydrolysis, where the reactive group

reacts with water instead of the fiber, leading to an inactive form of the dye.[8] Computational

studies can model the reaction pathway of hydrolysis, identifying transition states and

calculating activation energies to understand the kinetics of this undesirable side reaction.[8]
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Caption: Proposed hydrolysis pathway of C.I. Reactive Red 2.
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Oxidative Degradation
Advanced Oxidation Processes (AOPs) are often used to treat wastewater containing azo

dyes.[9][10] These processes generate highly reactive species like hydroxyl radicals (•OH),

which attack the dye molecule. Computational studies can model the interaction of these

radicals with the dye, predicting the most susceptible sites for attack and elucidating the

subsequent bond cleavage and degradation cascade.[6][11]
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Caption: Logical workflow for the oxidative degradation of C.I. Reactive Red 2.

Molecular Docking and Biological Interactions
For applications in drug development or to understand the biological impact of dyes, molecular

docking simulations can be employed. These studies predict the binding affinity and interaction

modes of the dye with biological macromolecules, such as enzymes.[12][13] For instance, the

interaction of azo dyes with azoreductase enzymes, which are involved in their biodegradation,

can be modeled to understand the structural features that influence their degradation.[13]
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Caption: Experimental workflow for molecular docking of C.I. Reactive Red 2.

Conclusion
Quantum chemical studies offer a powerful, atomistic-level understanding of the properties and

reactivity of C.I. Reactive Red 2. By employing methodologies such as DFT and molecular
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docking, researchers can predict its electronic and spectral characteristics, elucidate reaction

mechanisms for its application and degradation, and assess its potential biological interactions.

This in-silico approach provides invaluable insights that can guide the optimization of dyeing

processes, the development of effective wastewater treatment strategies, and the assessment

of the environmental and biological impact of this widely used dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantum Chemical Insights into C.I. Reactive Red 2: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105821#quantum-chemical-studies-of-c-i-reactive-
red-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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